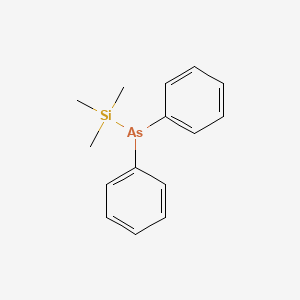
Arsine, diphenyl(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, diphenyl(trimethylsilyl)- is an organoarsenic compound with the molecular formula C₁₅H₁₉AsSi and a molecular weight of 302.3185 g/mol . This compound features a trimethylsilyl group bonded to an arsenic atom, which is further bonded to two phenyl groups. It is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of arsine, diphenyl(trimethylsilyl)- typically involves the reaction of diphenylarsine chloride with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C₆H₅)₂AsCl + (CH₃)₃SiCl + NEt₃ → (C₆H₅)₂AsSi(CH₃)₃ + NEt₃HCl
Análisis De Reacciones Químicas
Arsine, diphenyl(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form using oxidizing agents such as or .
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form derivatives using reducing agents like .
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Arsine, diphenyl(trimethylsilyl)- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
Mecanismo De Acción
The mechanism by which arsine, diphenyl(trimethylsilyl)- exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules , leading to the inhibition of enzyme activity and disruption of cellular processes . The trimethylsilyl group enhances the compound’s stability and facilitates its transport across cell membranes.
Comparación Con Compuestos Similares
Arsine, diphenyl(trimethylsilyl)- can be compared with other similar compounds such as triphenylarsine and trimethylsilylarsine . Unlike triphenylarsine, which has three phenyl groups attached to the arsenic atom, arsine, diphenyl(trimethylsilyl)- has two phenyl groups and one trimethylsilyl group. This structural difference imparts unique chemical properties and reactivity to the compound. Trimethylsilylarsine, on the other hand, has three trimethylsilyl groups attached to the arsenic atom, making it more volatile and reactive compared to arsine, diphenyl(trimethylsilyl)-.
Conclusion
Arsine, diphenyl(trimethylsilyl)- is a versatile organoarsenic compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Further research is needed to fully explore its potential and develop safe handling and application methods.
Propiedades
Número CAS |
38003-95-1 |
|---|---|
Fórmula molecular |
C15H19AsSi |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
diphenyl(trimethylsilyl)arsane |
InChI |
InChI=1S/C15H19AsSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clave InChI |
IHIYHGCGHGYTHP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


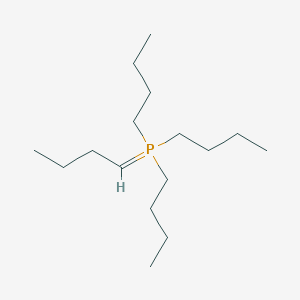
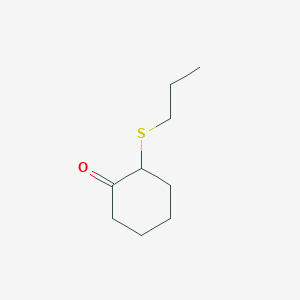
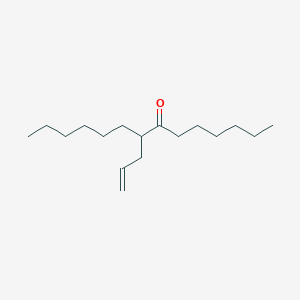
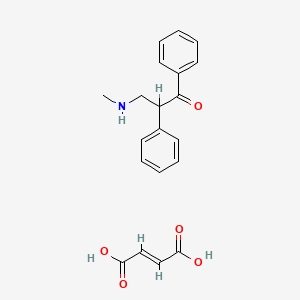
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)
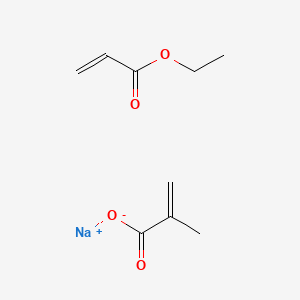
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)
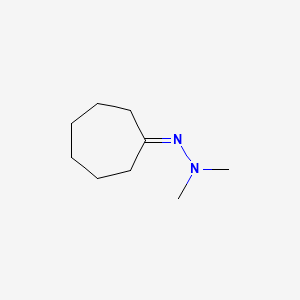
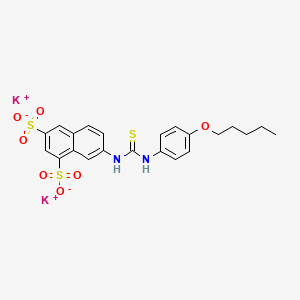
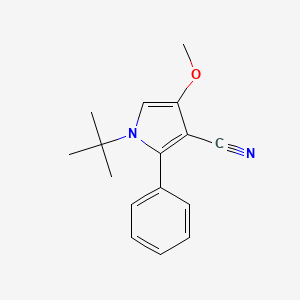
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)
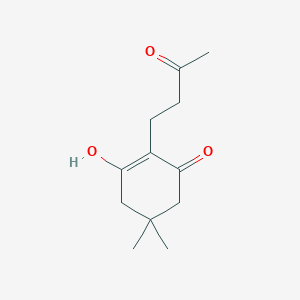
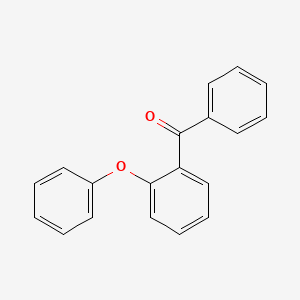
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
